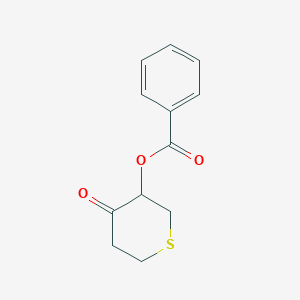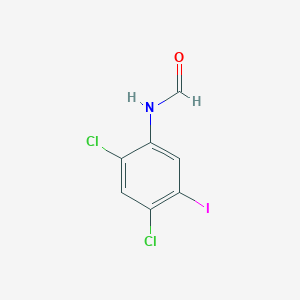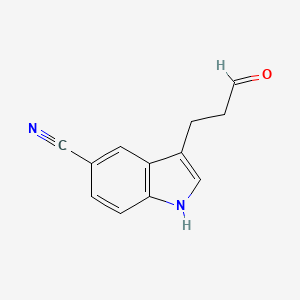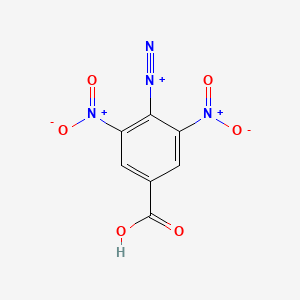![molecular formula C21H25ClN4 B12605352 4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride CAS No. 916739-36-1](/img/structure/B12605352.png)
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride is a complex organic compound that belongs to the class of triarylmethanes. These compounds are known for their diverse biological activities and are utilized in various applications such as dyes, photochromic agents, and fluorescent probes . The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride typically involves a Friedel-Crafts reaction. This reaction is catalyzed by Brönsted acidic ionic liquids and involves the reaction of commercial aldehydes with primary, secondary, or tertiary anilines . The reaction is performed under metal- and solvent-free conditions, which makes it environmentally friendly and efficient.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using the same Friedel-Crafts reaction. The use of Brönsted acidic ionic liquids as catalysts allows for high yields (up to 99%) and the reaction can be performed with a broad range of substrates . This method is beneficial for large-scale production due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, photochromic agents, and fluorescent probes.
Mecanismo De Acción
The mechanism of action of 4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride involves its interaction with various molecular targets. The compound can form DNA adducts, leading to DNA damage and potential anticancer effects . It can also interact with enzymes and proteins, altering their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, used as a rubber antioxidant and intermediate for dyes.
Pararosaniline: A dye from the triaminotriphenylmethane family, used in histology and microbiology.
Uniqueness
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride is unique due to its high solubility in water and its diverse range of applications. Its ability to form DNA adducts and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
916739-36-1 |
|---|---|
Fórmula molecular |
C21H25ClN4 |
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
4-[[bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride |
InChI |
InChI=1S/C21H24N4.ClH/c22-19-7-1-16(2-8-19)13-25(14-17-3-9-20(23)10-4-17)15-18-5-11-21(24)12-6-18;/h1-12H,13-15,22-24H2;1H |
Clave InChI |
ASGGFCKRCFPYAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)N)CC3=CC=C(C=C3)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)


![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)
![9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)-](/img/structure/B12605308.png)

![2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile](/img/structure/B12605321.png)
![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)


![5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605351.png)

